molecular formula C10H15NO B8483212 4-Allyl-2-isopropyl-5-methyl-oxazole

4-Allyl-2-isopropyl-5-methyl-oxazole

Cat. No.: B8483212
M. Wt: 165.23 g/mol
InChI Key: IIQXSLIJIZOYIU-UHFFFAOYSA-N
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Description

4-Allyl-2-isopropyl-5-methyl-oxazole is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-Allyl-2-isopropyl-5-methyl-oxazole, which has shown effectiveness against various bacterial strains. The compound was evaluated for its ability to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The results indicated moderate antimicrobial activity, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainGrowth Inhibition Diameter (mm)MIC (µg/mL)
Staphylococcus aureus8125
Bacillus subtilis9125
Enterococcus faecium10125
Candida albicans8125

The compound exhibited a broader spectrum of activity against Gram-positive strains compared to some standard antibiotics, suggesting its potential role in developing new antimicrobial agents .

Anticancer Research

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies involving various cancer cell lines have shown that the compound can inhibit cell proliferation effectively.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (nM)
Jurkat0.35
SEM0.5
PANC-14.6
SK-MEL-220

The relative positions of substituents on the oxazole ring were found to significantly influence the antiproliferative activity, indicating that structural modifications could enhance efficacy against specific cancer types .

Case Study: In Silico Evaluations

In silico studies have been conducted to predict the binding affinity of this compound to various protein targets associated with bacterial resistance and cancer proliferation. Molecular docking simulations suggest that it can effectively fit into the active sites of these proteins, potentially leading to significant therapeutic outcomes .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-methyl-2-propan-2-yl-4-prop-2-enyl-1,3-oxazole

InChI

InChI=1S/C10H15NO/c1-5-6-9-8(4)12-10(11-9)7(2)3/h5,7H,1,6H2,2-4H3

InChI Key

IIQXSLIJIZOYIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C(C)C)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.63 g of the above prepared N-(1-acetyl-but-3-enyl)-isobutyramide(33.61 mmol) were treated with 37 ml of trifluoroacetic acid (483 mmol) and 28.03 ml of trifluoroacetic anhydride (6 eq.) and kept for 3 h at 40°, when TLC indicated the disappearance of starting material. The reaction mixture was then poured onto crashed ice/NaHCO3, the aqueous layer (pH ˜8) extracted twice with AcOEt, washed with water and brine, dried over magnesium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/AcOEt=92/8) yielded 3.92 g of the title compound as yellowish oil.
Quantity
33.61 mmol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
28.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.